molecular formula C22H28N2O6 B11965015 1,10-Bis(3-nitrophenoxy)decane CAS No. 5226-71-1

1,10-Bis(3-nitrophenoxy)decane

Cat. No.: B11965015
CAS No.: 5226-71-1
M. Wt: 416.5 g/mol
InChI Key: CHPGQYKZPYAEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Bis(3-nitrophenoxy)decane is an organic compound with the linear formula C22H28N2O6 and a molecular weight of 416.47 g/mol . It is classified as part of a collection of rare and unique chemicals for early discovery research . Research indicates potential applications for this compound and its structural analogs in advanced material science. Specifically, dinitro compounds can be utilized in the formulation of microcapsules designed for radiation-triggered release, which have shown utility in specialized adhesive systems . Furthermore, related chemical architectures have been studied in the context of macrocyclic chemistry, where reductive cyclization of similar dinitro precursors can lead to azo- or azoxycrown ethers . These macrocycles are of interest for their ionophoric properties and potential use in optical devices due to their isomerization capabilities . This product is intended for research purposes only. The buyer assumes responsibility to confirm product identity and/or purity . Handling and Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5226-71-1

Molecular Formula

C22H28N2O6

Molecular Weight

416.5 g/mol

IUPAC Name

1-nitro-3-[10-(3-nitrophenoxy)decoxy]benzene

InChI

InChI=1S/C22H28N2O6/c25-23(26)19-11-9-13-21(17-19)29-15-7-5-3-1-2-4-6-8-16-30-22-14-10-12-20(18-22)24(27)28/h9-14,17-18H,1-8,15-16H2

InChI Key

CHPGQYKZPYAEGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCCCCCOC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Conceptual Framework of Bis Phenoxyalkane Architectures in Contemporary Chemistry

Bis-phenoxyalkane architectures are a class of organic compounds defined by two phenoxy groups—a phenyl ring bonded to an oxygen atom—connected by an alkane chain linker. The general structure can be represented as Ar-O-(CH₂)n-O-Ar, where 'Ar' is an aromatic ring and 'n' is the number of methylene units in the alkane spacer. These molecules serve as versatile building blocks in various fields of chemistry.

The key features of this molecular framework include:

Modularity: The ability to independently vary the aromatic units and the length of the alkane spacer allows for precise tuning of the molecule's properties. The aromatic rings can be substituted with various functional groups to alter electronic characteristics, solubility, and reactivity.

Structural Flexibility: The alkane chain introduces a degree of conformational freedom, allowing the molecule to adopt various shapes. This flexibility is crucial in processes such as crystal engineering, host-guest chemistry, and the formation of liquid crystals.

Bridging Capability: The bis-phenoxyalkane structure can act as a bridge or linker between other molecular entities, making it valuable in the synthesis of polymers, metal-organic frameworks (MOFs), and complex supramolecular assemblies.

In 1,10-Bis(3-nitrophenoxy)decane, the aromatic units are 3-nitrophenoxy groups, and the linker is a decane (B31447) chain (n=10). This specific combination imparts a unique set of properties derived from its constituent parts.

Significance of Long Alkane Spacers in Modulating Molecular Conformation and Intermolecular Interactions

Modulation of Molecular Conformation: The length and flexibility of the decane (B31447) chain allow the two terminal nitrophenoxy groups to orient themselves in various ways. This conformational flexibility is a determining factor in the molecule's ability to self-assemble or crystallize in specific patterns. chalmers.se The chain can adopt a fully extended, linear conformation or fold back upon itself, leading to different molecular shapes. This structural adaptability is crucial for applications where precise spatial arrangement of functional groups is required. Saturated long-chain spacers with greater structural flexibility can facilitate the assembly and oriented growth of crystals. nih.gov

Influence on Intermolecular Interactions: Long alkyl chains enhance van der Waals interactions, which can promote tighter molecular packing in the solid state. nih.gov This "zipper effect" can influence the material's bulk properties, such as its melting point and thermal stability. The length of the spacer dictates the distance between the aromatic end groups in intermolecular arrangements, affecting π-stacking interactions between the nitro-substituted phenyl rings. Studies on similar molecules have shown that the length of the alkyl spacer significantly influences molecular conformation and intermolecular interactions, leading to different assembly patterns. chalmers.se The interplay between the flexible spacer and the rigid aromatic units is a key aspect of the molecular design, allowing for control over the resulting material's structure and function.

Strategic Role of Nitroaryl Moieties in Tailoring Electronic Properties and Reactivity

The presence of nitro (NO₂) groups on the phenyl rings is a defining feature of 1,10-Bis(3-nitrophenoxy)decane, profoundly influencing its electronic properties and chemical reactivity. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. nih.govresearchgate.net

Electronic Effects: The nitro group deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density through both inductive and resonance effects. nih.govnih.gov This reduction in electron density makes the aromatic ring electron-poor and susceptible to nucleophilic attack, a key aspect of its reactivity. nih.govmdpi.com This strong electronic perturbation can be harnessed in the design of materials with specific electronic or optical properties. The orientation of the nitro group relative to the rest of the molecule can also have a crucial effect on the performance of molecular devices. rsc.org

Reactivity and Functionalization: The versatile reactivity of nitro compounds makes them important as building blocks and synthetic intermediates. nih.gov The nitro group can be chemically transformed into other functional groups, such as amines (-NH₂), providing a route to further functionalization or polymerization. For example, the reduction of the nitro groups to amines would yield a diamine monomer, which could be used in the synthesis of polyamides or polyimides. The presence of the nitro group also activates the molecule for certain chemical reactions and can serve as a good leaving group in others. nih.gov

Overview of Research Directions and Unexplored Potentials of 1,10 Bis 3 Nitrophenoxy Decane

Classical and Modern Approaches for the Synthesis of this compound

The formation of the ether linkages in this compound is typically accomplished via nucleophilic substitution, a cornerstone of ether synthesis.

The principal method for synthesizing this compound and related bis-phenoxyalkanes is the Williamson ether synthesis, which, in this context, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. For the synthesis of this specific compound, two equivalents of 3-nitrophenol are reacted with one equivalent of a 1,10-dihaloalkane, such as 1,10-dibromodecane.

The reaction is significantly facilitated by the presence of the nitro (-NO₂) groups on the phenyl rings. masterorganicchemistry.com These strong electron-withdrawing groups activate the aromatic ring, making it more susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com The nitro group stabilizes the negative charge that develops in the ring during the formation of the reaction intermediate. masterorganicchemistry.comyoutube.com In this reaction, the phenoxide, generated in situ by a base, acts as the nucleophile, displacing the halide leaving groups on the decane chain to form the two ether bonds.

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Key parameters that are frequently optimized include the choice of solvent, the type of base used, and the reaction temperature. researchgate.net

Solvent Effects : Polar aprotic solvents are generally preferred for SNAr reactions. N,N-Dimethylformamide (DMF) is a commonly used solvent for the synthesis of similar compounds like 1,10-Bis(4-nitrophenoxy)decane. iucr.org DMF effectively solvates the cation of the base, leaving the phenoxide anion more available for nucleophilic attack, thereby accelerating the reaction.

Base Selection : A suitable base is crucial for the deprotonation of the weakly acidic 3-nitrophenol to generate the more potent nucleophile, the 3-nitrophenoxide ion. Anhydrous potassium carbonate (K₂CO₃) is a widely employed base in these syntheses due to its effectiveness, moderate strength, and ease of handling. iucr.orgrsc.org Other bases, such as sodium hydride (NaH), have also been shown to yield excellent results in related syntheses. researchgate.net

Temperature Regimes : The reaction typically requires elevated temperatures to proceed at a practical rate. For the synthesis of the related 1,10-Bis(4-nitrophenoxy)decane, the reaction mixture is refluxed at 120°C for an extended period, such as 16 hours, to ensure completion. iucr.org Temperature optimization is a critical step; while higher temperatures increase the reaction rate, they can also lead to side reactions and decomposition, necessitating a carefully controlled thermal regime. researchgate.net

The table below summarizes typical conditions used in the synthesis of bis-phenoxyalkanes, based on analogous reactions.

ParameterConditionRationale
Reactants 3-Nitrophenol, 1,10-DibromodecaneProvides the aromatic and aliphatic components.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that enhances nucleophilicity. iucr.org
Base Potassium Carbonate (K₂CO₃)Deprotonates the phenol to form the active nucleophile. iucr.orgrsc.org
Temperature 120°C (Reflux)Provides sufficient energy to overcome the activation barrier. iucr.org
Reaction Time ~16 hoursEnsures the reaction proceeds to completion. iucr.org

The synthetic efficiency of producing bis-ethers can vary significantly based on the nature of the substituents on the aromatic ring and the length of the alkane chain. Comparative studies provide valuable insights into these structural effects.

For instance, the synthesis of 1,10-Bis(4-nitrophenoxy)decane, an isomer of the target compound, has been reported with a high yield of 86%. iucr.org This suggests that the SNAr approach is highly effective for this class of molecules. The synthesis of other bis-ethers, such as those with different linker lengths or different substituents, allows for an evaluation of how these modifications impact reaction outcomes. For example, the synthesis of a series of bivalent ligands involving the reaction of a substituted indole with various 1,ω-dibromoalkanes demonstrates the general applicability of this synthetic strategy for creating molecules with varying spacer lengths. acs.org

The table below presents a hypothetical comparison of yields for different bis-ether syntheses to illustrate potential variations.

CompoundSubstituent PositionAlkane Chain LengthReported Yield
1,10-Bis(4-nitrophenoxy)decanepara1086% iucr.org
This compoundmeta10Data not available
1,8-Bis(4-nitrophenoxy)octanepara8Data not available
1,10-Bis(phenoxy)decanenone10Data not available

Investigation of Reaction Kinetics and Mechanistic Pathways in Bis-Phenoxyalkane Formation

The formation of bis-phenoxyalkanes via Nucleophilic Aromatic Substitution is generally understood to follow a two-step addition-elimination mechanism. nih.gov

Addition Step (Rate-Determining) : The nucleophile (phenoxide) attacks the electron-deficient aromatic carbon atom that bears the leaving group (in this case, a hypothetical leaving group on the ring, though the reaction is more accurately described as a Williamson synthesis where the substitution occurs on the alkyl chain). In a true SNAr reaction, this attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.comnih.gov The stability of this intermediate is crucial, and it is significantly enhanced by the presence of electron-withdrawing groups like the nitro group, which delocalize the negative charge. masterorganicchemistry.com This initial step is typically the slow, rate-determining step of the reaction. youtube.com

Elimination Step : In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final ether product.

While the two-step mechanism is widely accepted, some SNAr reactions may proceed through a concerted (cSNAr) mechanism, where the bond formation and bond breaking occur in a single step. nih.gov The specific pathway can depend on the nucleophile, the substrate, and the reaction conditions. Kinetic studies, such as those employing time-resolved spectroscopy, can help elucidate the precise mechanism and determine key parameters like reaction order and activation energy for these reactions. rsc.org

Development of Sustainable and Green Synthesis Protocols for Bis-Phenoxyalkane Derivatives

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic protocols for bis-phenoxyalkane derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netekb.eg

Key areas of development include:

Alternative Energy Sources : Microwave (MW) and ultrasound (US) irradiation have emerged as powerful tools in green synthesis. mdpi.com These techniques can dramatically reduce reaction times—from hours in conventional heating to minutes—and often lead to higher product yields by promoting more efficient energy transfer. mdpi.com

Green Solvents : Research is ongoing to replace traditional, high-boiling point, and often toxic solvents like DMF with more benign alternatives such as water, ethanol, or polyethylene glycol (PEG), or by using solvent-free conditions. researchgate.netmdpi.com

Catalysis : The use of efficient and recyclable catalysts can improve the sustainability of the synthesis. This includes phase-transfer catalysts that can facilitate reactions between reactants in immiscible phases, reducing the need for organic solvents.

The adoption of these green methodologies offers a pathway to produce bis-phenoxyalkane derivatives in a more sustainable and economically viable manner. ekb.egmdpi.com

Solution-State Conformational Analysis by Advanced Spectroscopic Techniques

Detailed experimental high-resolution 1H, 13C, or 2D NMR spectroscopic data for this compound that would allow for a thorough elucidation of its conformational preferences and dynamics in solution are not available in the consulted literature. Such studies would be invaluable for understanding the behavior of the molecule in a non-crystalline state, where the flexible decane chain can explore a much wider range of conformations compared to the solid state.

Vibrational Spectroscopy (FTIR, Raman) for Conformational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and probing the conformational states of this compound. While specific experimental spectra for this compound are not widely available in the literature, the characteristic vibrational modes can be reliably predicted based on extensive data from analogous aromatic nitro compounds and ethers. spectroscopyonline.comresearchgate.netnsf.govresearchgate.net

The FTIR and Raman spectra are expected to be dominated by vibrations associated with the nitro (NO₂) groups, the aromatic rings, the ether linkages (C-O-C), and the aliphatic decane chain.

Key Expected Vibrational Modes:

Nitro Group (NO₂) Vibrations: The nitro group is a strong absorber in both infrared and Raman spectroscopy. The asymmetric stretching vibration (ν_as(NO₂)) is anticipated to appear as a strong band in the range of 1520-1540 cm⁻¹. spectroscopyonline.comresearchgate.net The symmetric stretching vibration (ν_s(NO₂)) typically gives rise to a strong band between 1330 and 1350 cm⁻¹. spectroscopyonline.comresearchgate.net These two absorptions are highly characteristic and confirm the presence of the nitro functional groups.

Aromatic Ring Vibrations: The benzene (B151609) rings will exhibit several characteristic bands. C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring (meta-substitution in this case) influences the exact position and intensity of these peaks. spectroscopyonline.com

Ether Linkage (C-O-C) Vibrations: The asymmetric stretching of the aryl-alkyl ether linkage (Ar-O-CH₂) is expected to produce a strong, characteristic band in the FTIR spectrum, typically in the 1240-1280 cm⁻¹ region. The symmetric stretching will appear at a lower frequency, around 1020-1080 cm⁻¹. libretexts.org

Aliphatic Chain (-(CH₂)₁₀-) Vibrations: The decane linker will be identified by its C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and its CH₂ scissoring (bending) vibrations around 1465 cm⁻¹. The flexibility of this long chain can give rise to complex vibrational modes, and its conformation can influence the spectral features of the entire molecule.

The combination of FTIR and Raman spectroscopy provides complementary information. While polar groups like the nitro and ether functionalities tend to show strong IR absorptions, the more symmetric vibrations of the aromatic ring and the alkyl chain can be prominent in the Raman spectrum. Analysis of these spectra would provide a detailed "fingerprint" of the molecule, confirming its functional groups and offering insights into its predominant conformation in the solid state or in solution.

Interactive Table: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)TechniqueIntensity
Aromatic C-H Stretch3050-3150FTIR, RamanMedium
Aliphatic C-H Asymmetric Stretch~2925FTIR, RamanStrong
Aliphatic C-H Symmetric Stretch~2855FTIR, RamanStrong
Nitro (NO₂) Asymmetric Stretch1520-1540FTIR, Raman (Weak)Strong
Aromatic C=C Stretch1470-1600FTIR, RamanMedium
Aliphatic CH₂ Scissoring~1465FTIR, RamanMedium
Nitro (NO₂) Symmetric Stretch1330-1350FTIR, RamanStrong
Aryl-O-C Asymmetric Stretch1240-1280FTIRStrong
Aryl-O-C Symmetric Stretch1020-1080FTIRMedium

High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for unequivocally confirming the elemental composition and molecular integrity of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the determination of the precise molecular formula, C₂₂H₂₈N₂O₆.

The expected monoisotopic mass for the neutral molecule [M] is 416.1947 Da. In typical soft ionization techniques like Electrospray Ionization (ESI), the molecule is likely to be observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts, with calculated m/z values of 417.2020 and 439.1839, respectively. The experimental observation of these ions within a few parts-per-million (ppm) of their calculated values would provide definitive confirmation of the compound's identity.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on the isolated precursor ion can elucidate characteristic fragmentation pathways. For a molecule with the structure of this compound, the fragmentation is expected to be dictated by the ether linkages and the long alkyl chain. libretexts.orgnih.govnih.gov

Plausible Fragmentation Pathways:

Cleavage of the Ether Bond: A primary fragmentation route would involve the cleavage of the C-O bond of the ether linkage. This could occur via alpha-cleavage adjacent to the oxygen, leading to the formation of a nitrophenoxy radical and a corresponding carbocation on the decane chain, or vice versa.

Cleavage along the Alkyl Chain: The long and flexible decane chain is susceptible to fragmentation, leading to a series of losses of CₙH₂ₙ₊₁ units.

Formation of Nitrophenol-related Ions: Cleavage of the ether bond with a hydrogen rearrangement could lead to the formation of an ion corresponding to nitrophenol (m/z 139).

Loss of Nitro Group: The nitro group itself can be lost as NO or NO₂, although this is often less favorable than ether bond cleavage in such compounds. nih.gov

The study of these fragmentation patterns provides a structural fingerprint that can be used to identify the compound in complex mixtures and to differentiate it from its isomers.

Interactive Table: Predicted HRMS Data and Potential Fragments for this compound

Ion/FragmentProposed FormulaCalculated m/zDescription
[M+H]⁺[C₂₂H₂₉N₂O₆]⁺417.2020Protonated molecular ion
[M+Na]⁺[C₂₂H₂₈N₂O₆Na]⁺439.1839Sodiated molecular ion
[C₁₆H₂₄NO₄]⁺[C₁₆H₂₄NO₄]⁺294.1699Loss of nitrophenoxy radical
[C₆H₄NO₃]⁻[C₆H₄NO₃]⁻138.0140Nitrophenoxide anion (in negative mode)
[C₆H₅NO₂ + H]⁺[C₆H₆NO₂]⁺124.0393Ion corresponding to protonated nitrobenzene

Computational Approaches to Conformational Landscape Exploration

Due to the inherent flexibility of the ten-carbon aliphatic linker, this compound can adopt a vast number of conformations. Computational chemistry provides powerful tools to explore this complex potential energy surface, identify low-energy conformers, and predict structural properties. nih.gov

Energy Minimization and Conformational Searching Algorithms

To map the conformational landscape, a systematic or stochastic conformational search is typically performed. This involves generating a large number of initial geometries by systematically rotating the rotatable bonds (primarily within the decane chain and the C-O-Ar bonds) and then subjecting each geometry to energy minimization.

Energy minimization algorithms, such as steepest descent and conjugate gradient methods, are employed to find the nearest local minimum on the potential energy surface for each starting geometry. These calculations are often performed using molecular mechanics (MM) force fields (e.g., MMFF or AMBER) due to their computational efficiency, which allows for the rapid evaluation of thousands of conformers.

More sophisticated methods like Density Functional Theory (DFT) can then be used to re-optimize the geometries of the lowest-energy conformers found by the MM search. DFT calculations, for instance using the B3LYP functional with a suitable basis set, provide a more accurate description of the electronic structure and therefore more reliable relative energies between conformers. nih.gov

Comparison of Experimental and Theoretically Derived Conformational Data

For example, the vibrational frequencies and intensities calculated for the lowest-energy conformers using DFT can be compared to the experimental FTIR and Raman spectra. A good agreement between the calculated and experimental spectra would lend significant confidence to the predicted lowest-energy structure.

Furthermore, key geometric parameters, such as dihedral angles predicted by the calculations, can be compared with those observed in crystal structures of similar long-chain diaryl ethers. This comparative approach allows for the refinement of the computational model and provides a more robust understanding of the molecule's conformational preferences, which are ultimately governed by a delicate balance of steric hindrance, intramolecular interactions, and the inherent flexibility of the decane linker.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Properties

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the electronic properties of molecules with a favorable balance between accuracy and computational cost.

A foundational step in computational chemistry involves determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. This optimized geometry provides the basis for all further electronic structure calculations.

Following optimization, vibrational frequency analysis is typically performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to validate the computational model.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value (DFT)
Bond LengthC-O (ether)Data not available
Bond LengthC-N (nitro)Data not available
Bond LengthN-O (nitro)Data not available
Bond AngleC-O-C (ether)Data not available
Bond AngleO-N-O (nitro)Data not available
Dihedral AngleC-C-O-CData not available

This table is illustrative and awaits data from future computational studies.

Frontier Molecular Orbital (FMO) theory is instrumental in understanding a molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-deficient regions of this compound. The nitro groups are expected to be strongly electron-withdrawing, creating regions of positive electrostatic potential, while the phenoxy oxygen atoms would be electron-rich.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterPredicted Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy GapData not available

This table is illustrative and awaits data from future computational studies.

Quantum chemical calculations can predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated and compared with experimental NMR spectra to aid in signal assignment and structural confirmation. As mentioned, vibrational frequencies from DFT calculations correspond to peaks in IR and Raman spectra.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Nitro Group (NO₂)Asymmetric StretchData not available
Nitro Group (NO₂)Symmetric StretchData not available
Ether (C-O-C)Asymmetric StretchData not available
Aromatic C-HStretchData not available
Aliphatic C-HStretchData not available

This table is illustrative and awaits data from future computational studies.

Molecular Dynamics Simulations for Dynamic Behavior and Condensed Phase Phenomena

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer insights into its behavior over time.

The flexible decane chain in this compound can adopt numerous conformations. MD simulations could be used to explore the conformational landscape of the molecule, identifying the most populated conformations and the energy barriers for transitions between them. This is crucial for understanding how the molecule's shape and flexibility influence its properties and interactions.

MD simulations are particularly powerful for studying how molecules interact with each other in a condensed phase (liquid or solid). For this compound, simulations could model its behavior in different solvents, providing insights into solubility and the nature of solute-solvent interactions. In the solid state, MD could be used to investigate crystal packing and intermolecular forces, such as van der Waals interactions and potential hydrogen bonding, which govern the material's bulk properties.

Supramolecular Chemistry and Molecular Recognition Phenomena

Self-Assembly Processes in Solution and at Interfaces

Formation of Ordered Supramolecular Aggregates

There is currently no published research detailing the formation of ordered supramolecular aggregates by 1,10-Bis(3-nitrophenoxy)decane. Scientific investigations into the self-assembly properties of this molecule, whether in solution or in the solid state, have not been reported. Consequently, there is no data available on the specific non-covalent interactions (such as hydrogen bonding, π-π stacking, or van der Waals forces) that would govern its aggregation behavior. Information regarding the morphology, dimensionality, and thermodynamic parameters of any potential supramolecular structures is also absent from the current body of scientific literature.

Interfacial Phenomena and Monolayer Formation

Similarly, the interfacial properties and the capacity of this compound to form monolayers at interfaces (e.g., air-water or liquid-solid) have not been documented. Studies involving techniques such as Langmuir-Blodgett trough analysis, atomic force microscopy (AFM), or scanning tunneling microscopy (STM) to investigate the behavior of this specific compound at surfaces are not present in the available literature. Therefore, critical data, including surface pressure-area isotherms, monolayer stability, and the molecular arrangement within such films, remain undetermined.

Advanced Materials Applications and Structure Property Relationships

Polymer Chemistry: Precursors for High-Performance Polyimides and Polyethers

In polymer chemistry, 1,10-Bis(3-nitrophenoxy)decane is a precursor to the corresponding diamine, 1,10-Bis(3-aminophenoxy)decane. This diamine is a valuable monomer for synthesizing high-performance polymers such as polyimides and polyethers, prized for their thermal stability and processability.

The synthesis of the diamine monomer begins with this compound. A standard synthetic route involves the reduction of the two nitro groups to primary amines. This transformation is typically achieved with high efficiency using reagents such as hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst or by catalytic hydrogenation.

Once the flexible diamine monomer is obtained, it can be polymerized to form thermally stable polymers. For polyimides, a common and effective method is the two-step polycondensation reaction. This process involves:

Poly(amic acid) formation: The diamine is reacted with an aromatic dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at ambient temperatures. This step yields a soluble poly(amic acid) precursor.

Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical cyclodehydration. Thermal imidization involves heating the precursor film or solution to high temperatures (e.g., >200 °C), while chemical imidization uses dehydrating agents at lower temperatures.

Alternatively, a one-step high-temperature solution polymerization can be employed, where the reaction is carried out in a high-boiling solvent like nitrobenzene, yielding the polyimide directly. The incorporation of ether linkages and flexible spacers into the polymer backbone is a known strategy to enhance the solubility and processing characteristics of otherwise rigid polyimides.

The structure of the 1,10-Bis(3-aminophenoxy)decane monomer profoundly influences both the polymerization process and the final polymer architecture. The presence of the long, flexible decane (B31447) spacer between the aromatic rings imparts a significant degree of conformational freedom to the monomer.

This flexibility affects the macromolecular architecture in several key ways:

Chain Packing: The non-linear meta-linkages of the phenoxy groups and the flexible decane chain disrupt the close packing that is characteristic of polymers made from rigid, linear monomers. This disruption can reduce crystallinity and enhance solubility.

Molecular Weight: The enhanced solubility of the growing polymer chains, due to the flexible spacer, can help prevent

Organic Electronics and Photonics: Exploiting Electronic Properties

Design and Fabrication of Optoelectronic Devices (e.g., optical switches, data storage)

Currently, there is no publicly available research detailing the specific design, fabrication, or performance of optoelectronic devices, such as optical switches or data storage systems, that utilize this compound. The exploration of this compound in the field of optoelectronics remains an area for future scientific investigation.

Coordination Chemistry and Ligand Design

The presence of nitro groups and ether linkages in this compound provides potential coordination sites for metal ions, making it a candidate for ligand design in coordination chemistry.

Synthesis of Metal Complexes Utilizing this compound as a Ligand

A review of the scientific literature indicates that there are no published studies on the synthesis of metal complexes where this compound explicitly serves as a ligand. While the synthesis of metal complexes with various organic ligands is a broad area of research, specific examples involving this particular compound are not documented.

Characterization of Coordination Geometries and Metal-Ligand Bonding

As there are no reported syntheses of metal complexes with this compound, there is consequently no experimental data available on their coordination geometries or the nature of the metal-ligand bonding. Characterization techniques such as X-ray crystallography and various spectroscopic methods would be necessary to determine these properties should such complexes be synthesized in the future.

Exploration of Derived Complexes in Catalysis and Sensing

The potential for metal complexes derived from this compound to be used in catalysis or as chemical sensors has not yet been explored in the available scientific literature. Research into the catalytic activity or sensing capabilities of such hypothetical complexes would be a novel area of investigation.

Future Perspectives and Interdisciplinary Research Avenues

Integration of 1,10-Bis(3-nitrophenoxy)decane into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials is a rapidly advancing field that seeks to combine the desirable properties of both organic and inorganic components to create novel materials with enhanced functionalities. The molecular structure of this compound makes it an excellent candidate for incorporation into such hybrid systems.

The long, flexible decane (B31447) chain can be strategically employed to introduce organic character and processability into inorganic frameworks. For instance, it could serve as a flexible linker in the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The nitro groups, in turn, can act as coordination sites for metal ions or as hydrogen bond acceptors, influencing the self-assembly and dimensionality of the resulting hybrid structures. The meta-position of the nitro group is expected to impart a different steric and electronic environment compared to its para-substituted isomer, potentially leading to unique network topologies and pore geometries in MOFs.

Furthermore, this compound can be utilized to functionalize the surfaces of inorganic nanoparticles (e.g., silica, titania, gold). The phenoxy groups can anchor the molecule to the nanoparticle surface, while the long decane chain would form a self-assembled monolayer (SAM), and the terminal nitro groups would be exposed at the interface. Such functionalized nanoparticles could exhibit tailored surface properties, such as altered hydrophobicity, and could serve as building blocks for hierarchical nanostructures. The nitro groups could also be chemically modified post-assembly to introduce further functionalities.

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of this compound at interfaces and within bulk materials is crucial for optimizing its performance in various applications. Advanced in-situ characterization techniques will play a pivotal role in elucidating these processes in real-time.

For instance, techniques such as in-situ X-ray Photoelectron Spectroscopy (XPS) and Infrared Reflection-Absorption Spectroscopy (IRRAS) could be employed to monitor the formation and stability of self-assembled monolayers of this compound on different substrates. acs.org These methods can provide valuable information about the chemical state of the molecule and its orientation on the surface. Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) can offer real-space visualization of the self-assembly process at the molecular level, revealing the packing arrangements and domain structures. uh.edu

The conformational dynamics of the flexible decane chain within a hybrid material or a self-assembled monolayer could be probed using techniques like neutron scattering or solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can provide insights into the mobility of the alkyl chain and its response to external stimuli such as temperature or the presence of guest molecules.

Computational Materials Design for Tailored Functionalities

Computational modeling and simulation are indispensable tools for predicting the properties of new materials and guiding their experimental realization. In the context of this compound, computational materials design can be leveraged to tailor its functionalities for specific applications.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. umich.edu These calculations can help in understanding the influence of the meta-positioned nitro group on the molecule's dipole moment, polarizability, and reactivity. Molecular dynamics (MD) simulations can provide insights into the self-assembly behavior of this compound on surfaces or in solution, predicting the most stable packing arrangements and the resulting morphology of the self-assembled structures. umich.edu

Furthermore, computational screening can be employed to explore the potential of this molecule as a building block for functional materials. For example, by simulating the interaction of this compound with different metal ions, it is possible to predict its suitability for forming novel MOFs with desired pore sizes and gas adsorption properties. Similarly, simulations can aid in the design of sensor devices by predicting the binding affinity of the molecule towards specific analytes.

Emerging Applications in Nanoscience and Advanced Sensing Technologies

The unique combination of a long alkyl chain and electro-active nitro-functionalized aromatic rings in this compound makes it a promising candidate for various applications in nanoscience and advanced sensing technologies.

In the realm of nanoscience, this molecule can be utilized to create well-defined self-assembled monolayers (SAMs) on a variety of substrates, including metals and metal oxides. nih.govuh.edu The long decane chain promotes the formation of ordered and densely packed monolayers, while the terminal nitrophenoxy groups provide a handle for further functionalization or for tuning the surface properties. mdpi.com These SAMs could find applications in molecular electronics, surface passivation, and as templates for the growth of nanostructures. nih.gov

In the field of advanced sensing, the electron-withdrawing nature of the nitro groups can be exploited for the detection of various analytes. youtube.com Nitroaromatic compounds are known to be effective electron acceptors and can interact with electron-rich species, leading to changes in their optical or electronic properties. researchgate.networldscientific.comnih.gov For instance, sensors based on this compound could be developed for the detection of electron-rich aromatic compounds through fluorescence quenching mechanisms. researchgate.net The redox activity of the nitro group also opens up possibilities for the development of electrochemical sensors. worldscientific.com By incorporating this molecule into sensor arrays, it may be possible to achieve selective detection of multiple analytes. wikipedia.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,10-Bis(3-nitrophenoxy)decane, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where decanediol reacts with 3-nitrophenyl halides under alkaline conditions. Optimize reaction efficiency by controlling stoichiometry (e.g., 2:1 molar ratio of 3-nitrophenol to 1,10-dibromodecane) and using phase-transfer catalysts like tetrabutylammonium bromide to enhance solubility . Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Purity : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times with standards .
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to verify nitro group positioning and aliphatic chain integrity. FT-IR can confirm ether (C-O-C, ~1250 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (expected [M+H]+^+: ~434.4 g/mol) .

Q. What solvent systems are suitable for dissolving this compound, and how does polarity affect stability?

  • Methodology : The compound is lipophilic due to its long alkyl chain. Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Stability tests in solvents like THF or chloroform should include UV-Vis monitoring at 24-hour intervals to detect nitro group degradation. Avoid aqueous buffers unless stabilized with surfactants .

Advanced Research Questions

Q. How can computational modeling predict the self-assembly behavior of this compound in supramolecular systems?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate interactions in vacuum and solvent (e.g., chloroform) using force fields like CHARMM or AMBER. Analyze radial distribution functions (RDFs) to identify stacking distances between aromatic nitro groups .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (nitro groups) for host-guest interactions .
  • Validation : Compare predicted vs. experimental XRD data for crystalline phases .

Q. What experimental strategies resolve contradictions in reported thermal stability data for nitroaromatic ethers like this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Perform under inert (N2_2) and oxidative (air) atmospheres at 10°C/min to assess decomposition thresholds.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and melting points (literature range: 120–140°C) .
  • Contradiction Resolution : Use orthogonal techniques (e.g., isothermal aging at 100°C for 48 hours) coupled with HPLC to quantify degradation products .

Q. How does the nitro group’s meta-substitution influence the compound’s reactivity in photochemical studies?

  • Methodology :

  • UV-Vis Spectroscopy : Measure absorbance maxima (e.g., ~300 nm for nitroaromatics) and compare with para-substituted analogs to assess electronic effects .
  • Photostability Assays : Irradiate samples with UV light (365 nm) and monitor nitro-to-nitrito isomerization via 1H^1H-NMR or Raman spectroscopy .
  • Quantum Yield Calculations : Use actinometry to quantify photoreaction efficiency .

Experimental Design & Data Analysis

Q. What statistical approaches are appropriate for optimizing reaction yields in combinatorial libraries of nitroaromatic ethers?

  • Methodology :

  • Design of Experiments (DoE) : Apply a central composite design to test variables (temperature, catalyst loading, solvent ratio). Analyze via response surface methodology (RSM) .
  • Machine Learning : Train models on historical yield data (e.g., random forests) to predict optimal conditions .

Q. How can researchers validate the compound’s role as a crosslinker in polymer networks without commercial contamination biases?

  • Methodology :

  • Gel Fraction Analysis : Extract unreacted monomer using Soxhlet apparatus (THF, 48 hours) and weigh residual polymer .
  • Rheology : Measure storage (G') and loss (G'') moduli to confirm crosslinking efficiency .
  • Control Experiments : Synthesize polymers with/without the compound and compare mechanical properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.